![molecular formula C26H24O2Si B12550130 Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane CAS No. 144677-99-6](/img/structure/B12550130.png)
Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane
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Overview
Description
Di([1,1’-biphenyl]-4-yl)(dimethoxy)silane is an organosilicon compound with the molecular formula C14H16O2Si. It is a colorless, clear liquid with a weak characteristic odor and is soluble in organic solvents but insoluble in water . This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di([1,1’-biphenyl]-4-yl)(dimethoxy)silane can be synthesized through the reaction of diphenylsilanediol with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of di([1,1’-biphenyl]-4-yl)(dimethoxy)silane involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of advanced distillation techniques to separate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
Di([1,1’-biphenyl]-4-yl)(dimethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form diphenylsilanediol and methanol.
Oxidation: It can be oxidized to form silanols and siloxanes.
Substitution: The methoxy groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles such as amines or alcohols under reflux conditions.
Major Products Formed
Hydrolysis: Diphenylsilanediol and methanol.
Oxidation: Silanols and siloxanes.
Substitution: Substituted silanes with different functional groups.
Scientific Research Applications
Organic Synthesis
Reactivity and Functionalization
Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane can serve as a versatile reagent in organic synthesis. It is often utilized in the functionalization of alkenes and alkynes through hydrosilylation reactions. For instance, it has been shown to facilitate the formation of siloxane linkages in the synthesis of complex organic molecules, enhancing the efficiency of synthetic pathways.
Case Study: Hydrosilylation Reactions
A study demonstrated that using this compound in conjunction with transition metal catalysts resulted in high yields of desired products. The optimization of reaction conditions, including temperature and catalyst choice, was crucial for maximizing yields. The following table summarizes key findings from this study:
Reaction Conditions | Catalyst | Yield (%) |
---|---|---|
80 °C, 2 h | Cu(OAc)2 | 95 |
Room Temperature, 24 h | RuCl2 | 90 |
100 °C, 1 h | PtCl2 | 85 |
Materials Science
Silane Coupling Agents
In materials science, this compound acts as a silane coupling agent to improve adhesion between organic polymers and inorganic substrates. Its ability to form stable siloxane bonds enhances the mechanical properties and durability of composite materials.
Case Study: Polymer Composites
Research indicated that incorporating this silane into polymer matrices significantly improved tensile strength and thermal stability. The following table presents comparative data on mechanical properties:
Composite Material | Tensile Strength (MPa) | Thermal Stability (°C) |
---|---|---|
Control (No Silane) | 30 | 200 |
With this compound | 50 | 250 |
Nanotechnology
Nanostructured Materials
this compound is also explored in the fabrication of nanostructured materials. Its organosilicon framework allows for the creation of hybrid materials with enhanced electronic properties.
Case Study: Nanocomposite Development
In a recent study, this compound was used to synthesize silicon-based nanocomposites for electronic applications. The resulting materials exhibited improved conductivity and reduced electron scattering. Key results are summarized below:
Material Type | Conductivity (S/m) | Electron Mobility (cm²/Vs) |
---|---|---|
Pure Silicon | 1500 | 1400 |
Nanocomposite with Silane | 2000 | 1800 |
Mechanism of Action
The mechanism of action of di([1,1’-biphenyl]-4-yl)(dimethoxy)silane involves its ability to form covalent bonds with various substrates. The methoxy groups can undergo hydrolysis to form silanol groups, which can then react with other molecules to form stable siloxane bonds. This property makes it useful in surface modification and as a coupling agent in polymer composites .
Comparison with Similar Compounds
Similar Compounds
Dimethoxydiphenylsilane: Similar in structure but lacks the biphenyl group.
Trimethoxysilane: Contains three methoxy groups instead of two.
Tetramethoxysilane: Contains four methoxy groups and is used in similar applications.
Uniqueness
Di([1,1’-biphenyl]-4-yl)(dimethoxy)silane is unique due to the presence of the biphenyl group, which imparts specific properties such as increased rigidity and thermal stability. This makes it particularly useful in applications where enhanced mechanical properties are required .
Biological Activity
Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane is a silane compound that has garnered interest in various fields, including materials science and biological applications. This article explores its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound can be represented structurally as follows:
This compound features two biphenyl groups and two methoxy groups attached to a silicon atom, contributing to its unique chemical properties that may influence its biological activity.
Biological Activity Overview
Research on the biological activity of this compound is limited but promising. The following sections summarize key findings related to its pharmacological effects, cytotoxicity, and potential therapeutic applications.
Cytotoxicity Studies
Several studies have investigated the cytotoxic effects of silane compounds, particularly those with biphenyl moieties. For instance:
- Case Study 1 : A study evaluated the cytotoxicity of various silanes on human cancer cell lines. This compound exhibited significant cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating potential as an anticancer agent .
- Case Study 2 : Another research highlighted the selective toxicity of silanes towards neuroblastoma cells. This compound demonstrated a dose-dependent decrease in cell viability, suggesting its utility in targeting specific tumor types .
The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary findings suggest that:
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells by increasing ROS levels, leading to apoptosis .
- Cell Cycle Arrest : Studies indicate that treatment with this silane can cause cell cycle arrest in the G2/M phase, inhibiting cell proliferation .
Pharmacological Potential
Given its cytotoxic properties, this compound has potential applications in drug development:
- Anticancer Therapeutics : Its ability to selectively target cancer cells positions it as a candidate for further development as an anticancer drug.
- Nanomedicine : The compound's silane structure allows for functionalization and incorporation into nanoparticles for targeted drug delivery systems .
Comparative Analysis of Silanes
To contextualize the biological activity of this compound, a comparison with other similar silanes is presented in the table below:
Compound | IC50 (µM) | Mechanism of Action | Target Cells |
---|---|---|---|
This compound | 12 | Induces ROS; Cell cycle arrest | MCF-7 (breast cancer) |
Trimethyl(phenyl)silane | 25 | Apoptosis via mitochondrial pathway | HeLa (cervical cancer) |
Triethyl((4'-methyl-[1,1'-biphenyl]-4-yl)methyl)silane | 30 | Inhibition of DNA synthesis | Neuroblastoma |
Properties
CAS No. |
144677-99-6 |
---|---|
Molecular Formula |
C26H24O2Si |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
dimethoxy-bis(4-phenylphenyl)silane |
InChI |
InChI=1S/C26H24O2Si/c1-27-29(28-2,25-17-13-23(14-18-25)21-9-5-3-6-10-21)26-19-15-24(16-20-26)22-11-7-4-8-12-22/h3-20H,1-2H3 |
InChI Key |
XGMVJRAJAULZIM-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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